![molecular formula C14H15BrN2O2 B14167068 1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone CAS No. 299201-01-7](/img/structure/B14167068.png)
1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[44]non-2-en-1-yl]ethanone is a synthetic organic compound characterized by its unique spirocyclic structure This compound contains a bromophenyl group, an oxa-1,2-diazaspiro moiety, and an ethanone functional group
Vorbereitungsmethoden
The synthesis of 1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromophenyl and ethanone groups. One common synthetic route involves the reaction of a suitable bromophenyl precursor with a spirocyclic intermediate under specific reaction conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone can be compared with other similar compounds, such as:
1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethanone: This compound has a similar spirocyclic structure but with a different ring size and bromophenyl substitution pattern.
1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene: This compound has a similar spirocyclic core but with different functional groups attached.
The uniqueness of 1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4
Eigenschaften
CAS-Nummer |
299201-01-7 |
|---|---|
Molekularformel |
C14H15BrN2O2 |
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
1-[2-(3-bromophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
InChI |
InChI=1S/C14H15BrN2O2/c1-10(18)17-14(7-2-3-8-14)19-13(16-17)11-5-4-6-12(15)9-11/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
KHYYVPJBUIEFJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC(=CC=C3)Br |
Löslichkeit |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)

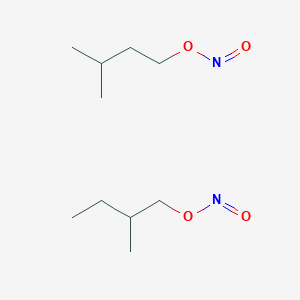
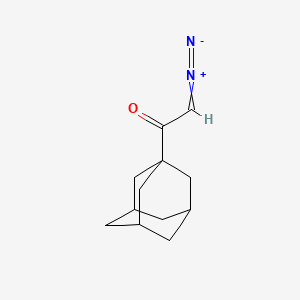
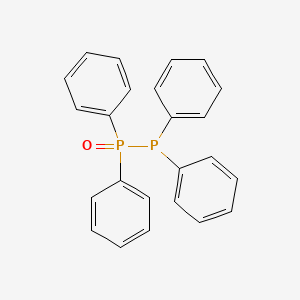

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
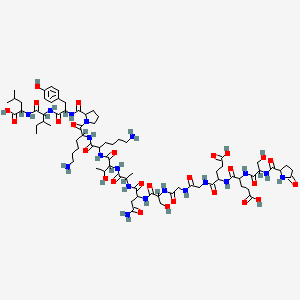

![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
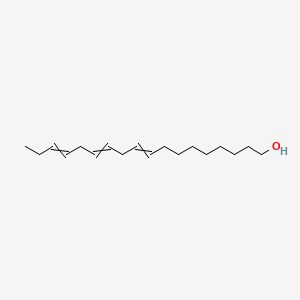
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
